Tetraoctylammonium chloride

Catalog No.
S1900609
CAS No.
3125-07-3
M.F
C32H68ClN
M. Wt
502.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctylammonium chloride

CAS Number

3125-07-3

Product Name

Tetraoctylammonium chloride

IUPAC Name

tetraoctylazanium;chloride

Molecular Formula

C32H68ClN

Molecular Weight

502.3 g/mol

InChI

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

SNNIPOQLGBPXPS-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]

Solvent Extraction

One of the primary applications of TOACl is in solvent extraction. Due to its lipophilic (fat-loving) octyl chains and hydrophilic (water-loving) charged center, TOACl can act as a phase-transfer catalyst. It facilitates the transfer of ionic species from an aqueous phase (water-based) to an organic phase (non-polar solvent) and vice versa []. This property is valuable for separating and purifying various biomolecules, including proteins, enzymes, and antibiotics [].

For instance, TOACl can be used to extract specific proteins from complex biological mixtures. By adjusting the pH and the organic solvent used, researchers can selectively target desired proteins based on their charge and solubility characteristics [].

Ion-Pair Chromatography

TOACl also finds use in ion-pair chromatography, a technique for separating ionic compounds. In this method, TOACl forms ion pairs with charged analytes, altering their retention behavior on a chromatography column. This allows for the separation of analytes that might otherwise elute (flow out) together [].

TOACl offers advantages over other ion-pairing agents due to its high lipophilicity, which leads to stronger retention of ion pairs on the column. Additionally, TOACl is generally compatible with various mobile phases (solvent mixtures) used in chromatography [].

Material Science Applications

TOACl can be employed in the synthesis and modification of various materials. For example, it can be used as a template for the preparation of mesoporous materials (materials with pores in the nano-meter range). By incorporating TOACl into a precursor solution, researchers can create ordered porous structures with desired pore sizes and morphologies [].

Tetraoctylammonium chloride is a quaternary ammonium salt with the chemical formula C32H68ClN\text{C}_{32}\text{H}_{68}\text{ClN}. It consists of a central nitrogen atom bonded to four octyl groups and a chloride ion. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it soluble in organic solvents while being insoluble in water. Tetraoctylammonium chloride is often utilized as a phase transfer catalyst, which facilitates the transfer of ions between immiscible phases, enhancing the efficiency of various

As mentioned earlier, TOACl functions as a phase transfer catalyst. Its mechanism involves complex formation. The lipophilic cation (TOA+) interacts with the organic substrate, while the Cl- anion remains in the aqueous phase. This complex shuttles the substrate between the two phases, allowing it to react with other components present in the opposite phase [].

, primarily as a catalyst. One notable application is in the reaction kinetics involving carbon dioxide and glycidyl methacrylate, where it acts as a catalyst to improve reaction rates and yields . Additionally, it has been reported to influence electrodeposition processes, such as the deposition of indium from chloride solutions, where it can affect nucleation and dendritic formation .

Tetraoctylammonium chloride can be synthesized through various methods, including:

  • Quaternization Reaction: This involves reacting octyl amine with an alkyl halide (such as octyl bromide) to form tetraoctylammonium halide, which can then be converted into the chloride form by treatment with sodium chloride.
  • Ion Exchange: Tetraoctylammonium bromide can be converted to tetraoctylammonium chloride through ion exchange processes using sodium chloride solutions.

These methods allow for the efficient production of tetraoctylammonium chloride in laboratory and industrial settings .

Tetraoctylammonium chloride has diverse applications across various fields:

  • Phase Transfer Catalysis: It is widely used in organic synthesis to facilitate reactions that involve ionic species in different phases.
  • Electrochemistry: The compound plays a significant role in electrodeposition processes and can influence the morphology of deposited metals.
  • Agrochemicals: It may be used in formulations requiring improved solubility or stability of active ingredients .

Interaction studies involving tetraoctylammonium chloride often focus on its role as a phase transfer catalyst and its effects on reaction kinetics. For example, studies have demonstrated that it enhances the efficiency of reactions involving organic substrates and ionic species by promoting their solubility across different phases. Furthermore, its impact on metal deposition processes indicates its utility in electrochemical applications .

Tetraoctylammonium chloride belongs to a broader class of quaternary ammonium salts. Here are some similar compounds and their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Tetrabutylammonium ChlorideC16H36ClN\text{C}_{16}\text{H}_{36}\text{ClN}Smaller alkyl chains; commonly used as a phase transfer catalyst.
Tetraethylammonium ChlorideC8H20ClN\text{C}_{8}\text{H}_{20}\text{ClN}Utilized in electrochemical applications; smaller size affects solubility.
Tetramethylammonium ChlorideC4H12ClN\text{C}_{4}\text{H}_{12}\text{ClN}Highly soluble in water; used in various organic synthesis reactions.
Methyltributylammonium ChlorideC13H30ClN\text{C}_{13}\text{H}_{30}\text{ClN}Combines properties of both methyl and butyl groups; used in agrochemicals.

Tetraoctylammonium chloride is unique due to its long hydrocarbon chains, which enhance hydrophobic interactions and solubility in organic solvents compared to other quaternary ammonium salts with shorter alkyl chains. This property makes it particularly effective for specific applications requiring phase transfer catalysis and electrochemical processes .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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